tert-Butyl sulfide
Overview
Description
Tert-Butyl sulfide is a useful research compound. Its molecular formula is C8H18S and its molecular weight is 146.3 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 4549. The United Nations designated GHS hazard class pictogram is Flammable;Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Oxidation Catalysis : tert-Butyl hydroperoxide (TBHP) efficiently converts a wide range of sulfides to sulfoxides and sulfones, with tert-Butyl sulfide being a key reactant in these transformations. This method is notable for its ability to yield either product in high purity with modest variations in conditions, and is applicable to dialkyl, alkyl-aryl, and diaryl sulfides (Wang, Lente, & Espenson, 2002).
Synthesis of Organic Compounds : tert-Butyl 2-hydroxyalkyl sulfides, prepared via reactions with epoxides, can be directly converted to 1,3-oxathiolanes using pivalaldehyde and boron trifluoride diethyl etherate, showcasing this compound's role in organic synthesis (Porter, Saez, & Sandhu, 2006).
Precatalyst in Organic Reactions : tert-Butyl phenyl sulfoxide serves as a traceless precatalyst for generating sulfenate anions, facilitating the coupling of benzyl halides to trans-stilbenes. The advantage of this approach is the generation of a gaseous byproduct, which simplifies product isolation (Zhang, Jia, Sagamanova, Pericàs, & Walsh, 2015).
Gas Sensing Technology : Nanosized V2O5-based gas sensors for detecting tert-Butyl mercaptan, a toxic volatile sulfur compound, have been developed. These sensors utilize cataluminescence emission during the catalytic oxidation of tert-Butyl mercaptan on V2O5 surfaces (Huili Zhang, Lichun Zhang, Hu, Cai, & Lv, 2010).
Material Science : In the context of materials science, this compound plays a role in the facile synthesis of p-tert-butylthiacalix[4]arene. This synthesis involves heating a mixture of p-tert-butylphenol, elemental sulfur, and NaOH, indicating its utility in developing novel materials (Kumagai, Hasegawa, Miyanari, Sugawa, Sato, Hori, Ueda, Kamiyama, & Miyano, 1997).
Lubrication and Surface Chemistry : Reactive molecular dynamics simulations have explored the thermal contribution of di-tert-butyl disulfide, a key extreme pressure additive, in film formation on Fe(100) surfaces. This research provides insights into the mechanisms of film formation in lubricated interfaces, critical for the efficiency and longevity of moving components (Mohammadtabar, Eder, Bedolla, Dörr, & Martini, 2018).
Environmental Remediation : Cavitation-based advanced oxidation processes (AOPs) have been shown to effectively degrade sulfide ions and organic sulfides in industrial effluents, with di-tert-butyl disulfide being a specific compound of interest. This research demonstrates the potential for these methods in treating caustic effluents and managing environmental pollutants (Gągol, Soltani, Przyjazny, & Boczkaj, 2019).
Safety and Hazards
Future Directions
Future research directions could involve exploring new synthesis methods for tert-Butyl sulfide and its derivatives. For instance, Lewis base catalysis has been used to promote nucleophilic substitutions, which could potentially be applied to the synthesis of this compound . Additionally, the use of tert-Butyl sulfoxides as starting points for the synthesis of sulfinyl compounds could be further explored .
Mechanism of Action
Target of Action
Tert-Butyl sulfide is a chemical compound that primarily targets the thermal decomposition process . It is involved in the formation of isobutene and tert-butyl thiol .
Mode of Action
The mode of action of this compound is quite uniqueInstead, it decomposes via first-order kinetics , both in the presence and absence of a radical inhibitor . The concerted unimolecular decomposition of di-tert-butyl sulfide to form isobutene and tert-butyl thiol is a key reaction .
Biochemical Pathways
The biochemical pathways affected by this compound are primarily related to its thermal decomposition. The automated Reaction Mechanism Generator (RMG) is used to build reaction networks for this process . The model is missing pathways for radical-induced decomposition of thiols to form elemental sulfur .
Pharmacokinetics
Information on the pharmacokinetics of this compound is limited. It’s known that tert-butyl groups are extensively employed as masked carboxyl group surrogates in peptide chemical synthesis
Result of Action
The result of this compound’s action is the formation of isobutene and tert-butyl thiol . This reaction explains the first-order sulfide decomposition . The model is apparently missing pathways for radical-induced decomposition of thiols to form elemental sulfur .
Action Environment
The action of this compound can be influenced by environmental factors. For instance, the addition of cyclohexene has a significant effect on the composition of the radical pool, leading to dramatic changes in the resulting product distribution . Furthermore, the tert-butyl group is known for its unique reactivity pattern elicited by its crowded nature , which can influence the compound’s action, efficacy, and stability.
Properties
IUPAC Name |
2-tert-butylsulfanyl-2-methylpropane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H18S/c1-7(2,3)9-8(4,5)6/h1-6H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LNMBCRKRCIMQLW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)SC(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5021887 | |
Record name | Di-tert-butyl sulphide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5021887 | |
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Molecular Weight |
146.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Clear light yellow liquid with a stench; [Sigma-Aldrich MSDS] | |
Record name | Di-tert-butyl sulfide | |
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CAS No. |
107-47-1 | |
Record name | tert-Butyl sulfide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=107-47-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | Propane, 2,2'-thiobis(2-methyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000107471 | |
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Record name | tert-Butyl sulfide | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=4549 | |
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Record name | Propane, 2,2'-thiobis[2-methyl- | |
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Record name | Di-tert-butyl sulphide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5021887 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Di-tert-butyl sulphide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.177 | |
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Record name | tert-Butyl sulfide | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U27L6HX2MW | |
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Retrosynthesis Analysis
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Strategy Settings
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Model | Template_relevance |
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Feasible Synthetic Routes
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